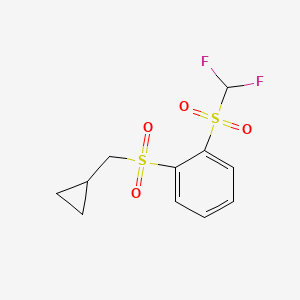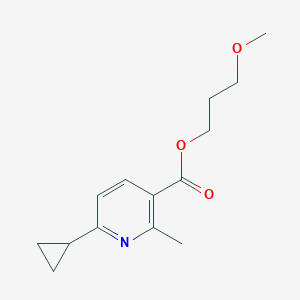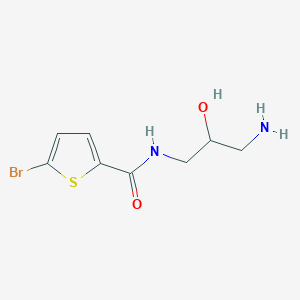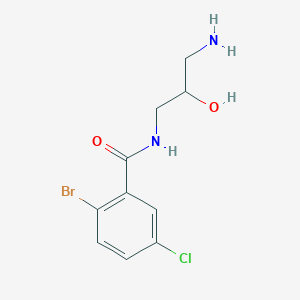![molecular formula C16H21NO3S B6974144 [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate](/img/structure/B6974144.png)
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate is a complex organic compound that features a pyrrolidinone ring, a sulfanylphenyl group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the sulfanylphenyl group and finally the esterification to form the butanoate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate involves its interaction with specific molecular targets. The pyrrolidinone ring and sulfanylphenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Spirocyclic oxindoles: These compounds share a similar structural motif and are used in medicinal chemistry for their biological activity.
3-Cyanopyridines: These compounds have similar applications in medicinal chemistry and are known for their antiproliferative activity.
Uniqueness
What sets [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate apart is its unique combination of a pyrrolidinone ring, a sulfanylphenyl group, and a butanoate ester
Propiedades
IUPAC Name |
[3-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-3-5-15(18)20-11-12-6-4-7-13(10-12)21-14-8-9-17(2)16(14)19/h4,6-7,10,14H,3,5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPKPHVMHQYQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC(=CC=C1)SC2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B6974070.png)
![2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide](/img/structure/B6974083.png)
![[4-(3,4-dimethoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(5-fluoro-2-hydroxyphenyl)methanone](/img/structure/B6974090.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B6974104.png)
![3-(Imidazo[1,2-b]pyridazin-6-ylamino)propyl 3,3-difluorocyclohexane-1-carboxylate](/img/structure/B6974111.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6974116.png)

![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B6974132.png)
![[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate](/img/structure/B6974150.png)
![N-[4-bromo-3-(2-methylpropyl)-1,2-thiazol-5-yl]-2-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6974165.png)



![1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6974179.png)
